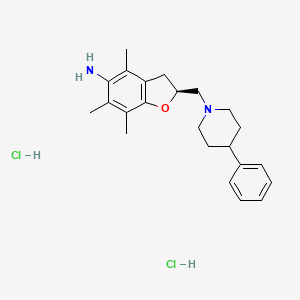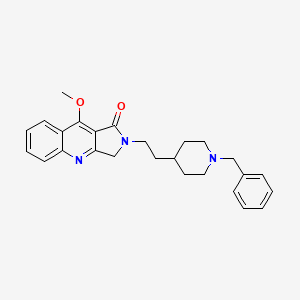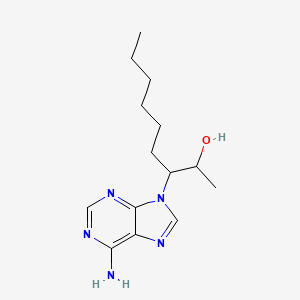
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid(AMOA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is a chemical compound known for its role in neurobiology It is a derivative of isoxazole and is structurally related to other excitatory amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and β-keto esters.
Introduction of the Carboxymethoxy Group: The carboxymethoxy group is introduced via esterification or etherification reactions.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, amine, and ester derivatives, which can have different biological activities and properties.
科学研究应用
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is widely used in scientific research due to its role as an excitatory amino acid. Its applications include:
Neurotransmission Studies: It is used to study the mechanisms of neurotransmission and synaptic plasticity.
Neurotoxicity Research: It helps in understanding the mechanisms of neurotoxicity and the role of excitatory amino acids in neuronal damage.
Pharmacological Research: It is used to develop and test new drugs targeting excitatory amino acid receptors.
作用机制
The mechanism of action of 2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid involves its interaction with excitatory amino acid receptors in the brain. It binds to specific receptors, leading to the influx of calcium ions and subsequent neuronal excitation. This process is crucial for synaptic transmission and plasticity but can also lead to neurotoxicity if not regulated properly.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)-propionic acid
- Kainic acid
- Quisqualic acid
- N-Methyl-D-aspartic acid
Uniqueness
2-Amino-3-(3-carboxymethoxy-5-methyl-isoxazol-4-yl)-propionic acid is unique due to its specific structure, which allows it to interact with a distinct set of excitatory amino acid receptors. This specificity makes it a valuable tool in neurobiological research, particularly in studies focusing on synaptic transmission and neurotoxicity.
属性
分子式 |
C9H11N2O6- |
|---|---|
分子量 |
243.19 g/mol |
IUPAC 名称 |
2-azaniumyl-3-[3-(carboxylatomethoxy)-5-methyl-1,2-oxazol-4-yl]propanoate |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)/p-1 |
InChI 键 |
OKLRJJIBPYTEDZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=NO1)OCC(=O)[O-])CC(C(=O)[O-])[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781958.png)




![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)

![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)

